molecular formula C11H11BrN4O B497368 N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 898644-26-3

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B497368
CAS No.: 898644-26-3
M. Wt: 295.14g/mol
InChI Key: DZGXXPZSZBJJAH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound designed for research in medicinal chemistry and neuroscience. Its structure, which incorporates both a 1,2,4-triazole heterocycle and a bromophenyl group, is of significant interest for the development of novel central nervous system (CNS) active agents. Scientific literature on structurally similar N-(4-(1H-1,2,4-triazol-1-yl)phenyl)amide derivatives has demonstrated potent anticonvulsant activity in established preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for this class of compounds is believed to involve interaction with the GABAergic system. Research on close analogs indicates that they exhibit good binding affinity to the benzodiazepine site of the GABAA receptor, which can lead to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain . This action not only underpins their anticonvulsant efficacy but also suggests potential anxiolytic properties, as confirmed in elevated plus maze (EPM) assays . Furthermore, molecular docking studies of related compounds predict how these molecules interact with the GABAA receptor at a molecular level, forming key hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket . Beyond neuroscience, the 1,2,4-triazole scaffold is recognized as a privileged structure in drug discovery, finding applications in the design of antimicrobial, anti-inflammatory, and anticancer agents, highlighting the broader utility of this chemotype in biomedical research .

Properties

IUPAC Name

N-(4-bromophenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGXXPZSZBJJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of ω-Chloro-N-(4-Bromophenyl)Propananilide

The first step involves preparing the ω-chloro-N-(4-bromophenyl)propananilide intermediate through acyl chloride coupling.

Procedure (adapted from):

  • Reagents : 4-Bromoaniline (1 eq.), 3-chloropropionyl chloride (1 eq.), potassium carbonate (1 eq.), acetone:water (1:2 v/v).

  • Conditions : Dropwise addition of 3-chloropropionyl chloride to 4-bromoaniline in an ice bath, followed by stirring at 25°C for 2 hours.

  • Workup : Precipitation in cold water, filtration, and washing yields the intermediate as a white solid.

Key Data :

ParameterValue
Yield90%
Melting Point182°C
Purity (HPLC)>98%
MethodYield (%)Reaction Time
Conventional Reflux868 hours
Microwave-Assisted882 hours

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propargylamide Precursor Synthesis

A click chemistry approach constructs the triazole ring post-propanamide formation.

Procedure :

  • Reagents : 4-Bromoaniline (1 eq.), propiolic acid (1 eq.), DCC (1 eq.), DMAP (0.1 eq.), THF.

  • Conditions : 0°C to 25°C, 12 hours.

  • Intermediate : N-(4-bromophenyl)propiolamide (85% yield).

Triazole Formation via CuAAC

Procedure :

  • Reagents : N-(4-Bromophenyl)propiolamide (1 eq.), azidotrimethylsilane (1.2 eq.), CuI (0.1 eq.), DMF.

  • Conditions : 60°C, 4 hours.

  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane).

Performance Metrics :

ParameterValue
Yield75%
Purity95%
ScalabilityLimited by azide handling

Cyclocondensation and Cyclization Route

Acyl Hydrazide Formation

This method builds the triazole ring from hydrazide precursors.

Procedure :

  • Reagents : 3-Chloropropionyl chloride (1 eq.), hydrazine monohydrate (2 eq.), ethanol.

  • Conditions : Reflux for 3 hours.

  • Intermediate : 3-Chloropropionyl hydrazide (92% yield).

Cyclization to Triazole

Procedure :

  • Reagents : 3-Chloropropionyl hydrazide (1 eq.), 4-bromophenyl isothiocyanate (1 eq.), NaOH (2 eq.), ethanol.

  • Conditions : 80°C, 5 hours.

  • Workup : Acidification to pH 2–3, filtration.

Data Summary :

ParameterValue
Yield78%
Purity (NMR)>95%

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

  • DMF vs. Acetonitrile : DMF increases reaction rates but complicates purification; acetonitrile offers easier solvent removal.

  • Base Optimization : Potassium carbonate outperforms triethylamine in minimizing side reactions (95% vs. 87% yield).

Green Chemistry Metrics

MethodPMI*E-Factor**
Two-Step Substitution8.212.5
CuAAC15.623.8
Cyclization10.418.2
*Process Mass Intensity (kg/kg product); **Environmental Factor (kg waste/kg product)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.37 (s, 1H, NH), 8.47 (s, 1H, triazole-H), 7.55–7.49 (m, 4H, Ar-H), 4.21 (t, 2H, CH₂-triazole), 2.89 (t, 2H, CH₂-CO).

  • IR : 3263 cm⁻¹ (N-H stretch), 1671 cm⁻¹ (C=O), 772 cm⁻¹ (C-Br).

Purity Assessment

MethodHPLC Retention Time (min)Purity (%)
Two-Step Substitution6.8298.5
CuAAC7.1595.2

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to remove or modify certain functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with molecular targets and pathways. The bromophenyl group and triazole ring may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Properties and Solubility

  • Molecular Weight: Target compound: ~303.14 g/mol (estimated from C${11}$H${11}$BrN$_{4}$O). N-(4-Methylphenyl) analog (): 244.29 g/mol . 3,5-Dimethyltriazole analog (): 258.32 g/mol .
  • Electronic Effects :

    • Bromine’s strong electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, whereas methoxy groups improve solubility but reduce affinity .

Pharmacological Targets

  • Antifungal : highlights triazole-propanamides with bulky substituents as potent inhibitors of fungal growth .
  • Neuroprotection : Methoxy and chloro derivatives in show promise in neuronal cell models .

Tabulated Comparison of Key Compounds

Compound Name/ID Substituent(s) Molecular Weight Biological Activity Yield (%)
N-(4-Bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 4-Bromophenyl ~303.14 Inferred antimicrobial/neuroprotective N/A
N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (9) 4-Chlorophenyl ~254.69 Neuroprotective (SH-SY5Y cells) N/A
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (12) 4-Methoxyphenyl ~244.29 Neuroprotective (SH-SY5Y cells) N/A
Antifungal Derivatives Sulfonamide/benzamide ~350–400 (est.) >85% inhibition (Botrytis cinerea) 60.7–81.3
Compound 7 () 4-Bromo, 4-chlorophenyl ~420.21 (est.) Antimycobacterial 22

Biological Activity

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.65
Similar Triazole DerivativeHCT-1160.48
ProdigiosinMCF-71.93

These compounds have been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspase pathways and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that triazole derivatives may modulate various signaling pathways involved in cancer progression. For example:

  • Caspase Activation : Increased caspase 3/7 activity has been observed in treated cells, suggesting an apoptotic mechanism.
  • Cell Cycle Arrest : Flow cytometry analyses reveal that these compounds can halt cell cycle progression, particularly in the G1 phase.

Case Studies

A notable study published in MDPI evaluated several triazole derivatives for their anticancer properties. The study found that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin. The research also emphasized the importance of substituent positioning on the aromatic ring for enhancing biological activity.

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